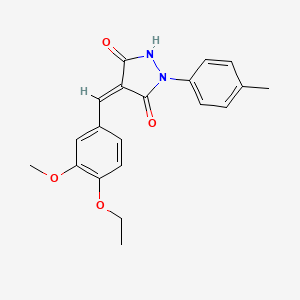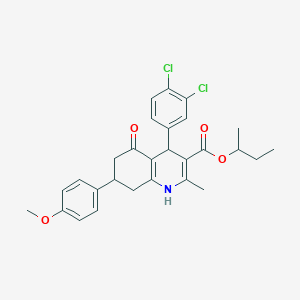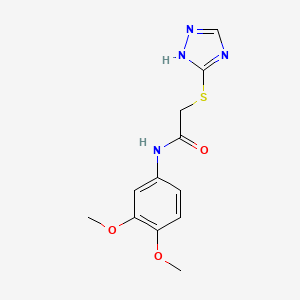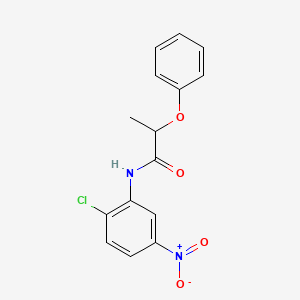
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide, also known as Nitrofen, is a synthetic herbicide that was widely used in the 1960s and 1970s to control weeds in crops such as corn, soybeans, and rice. However, due to its harmful effects on the environment and human health, its use has been banned in many countries.
Mécanisme D'action
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is involved in the synthesis of chlorophyll in plants. This leads to the accumulation of toxic intermediates that cause cell death and ultimately, plant death.
Biochemical and Physiological Effects
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide has been shown to cause a variety of biochemical and physiological effects in plants, including chlorosis, necrosis, and inhibition of photosynthesis. It has also been shown to affect the growth and development of aquatic organisms, such as fish and amphibians.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide has been used as a tool in laboratory experiments to study the effects of herbicides on plant growth and development. However, its use is limited due to its toxicity and potential for environmental contamination.
Orientations Futures
There are several areas of future research that could be pursued in relation to nitrofen. These include:
1. Development of safer and more effective herbicides that do not rely on the inhibition of PPO.
2. Investigation of the long-term effects of nitrofen contamination on soil and water quality.
3. Study of the metabolism and toxicology of other nitroaromatic compounds, which may have similar effects on the environment and human health.
4. Development of new methods for the detection and remediation of nitrofen contamination in the environment.
5. Examination of the potential use of nitrofen as a therapeutic agent for the treatment of certain diseases, such as cancer.
In conclusion, N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide is a synthetic herbicide that has been extensively studied for its effects on the environment and human health. While its use has been banned in many countries, it continues to be a subject of scientific research due to its potential for environmental contamination and its use as a model compound for studying the metabolism and toxicology of nitroaromatic compounds.
Méthodes De Synthèse
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide is synthesized by reacting 2-chloro-5-nitroaniline with 2-phenoxypropionyl chloride in the presence of a base such as sodium hydroxide. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents.
Applications De Recherche Scientifique
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide has been extensively studied for its herbicidal properties and its effects on the environment and human health. It has also been used as a model compound for studying the metabolism and toxicology of nitroaromatic compounds.
Propriétés
IUPAC Name |
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O4/c1-10(22-12-5-3-2-4-6-12)15(19)17-14-9-11(18(20)21)7-8-13(14)16/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMGXOZRAGBIMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])Cl)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-5-nitrophenyl)-2-phenoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

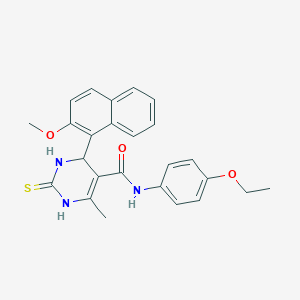
![N-[3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4990237.png)
![4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4990243.png)
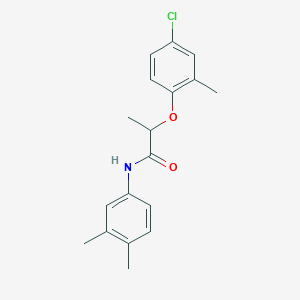
![3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4990272.png)
![N-cycloheptyl-2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxybenzamide](/img/structure/B4990276.png)
![2-iodo-1-[2-(2-methoxy-4-methylphenoxy)ethoxy]-4-methylbenzene](/img/structure/B4990281.png)

![3-{[(1-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-piperidinyl)oxy]methyl}pyridine](/img/structure/B4990302.png)
